molecular formula C17H11ClFN5 B1444449 5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine CAS No. 1000787-76-7

5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine

Cat. No.: B1444449
CAS No.: 1000787-76-7
M. Wt: 339.8 g/mol
InChI Key: JQCDICGYKWTMPP-UHFFFAOYSA-N
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Description

5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 6-chloropyridazine moiety at the 5-position and a 2-fluorophenyl group at the 2-position. This compound has garnered attention for its antiviral properties, particularly in targeting RNA viruses such as hepatitis C virus (HCV). Its structural framework is optimized for binding to viral polymerases, with the chloropyridazine group enhancing electron-deficient character and interaction with hydrophobic pockets in enzyme active sites . The compound’s synthesis involves cross-coupling reactions, as detailed in patents by Gilead Sciences, where 6-chloropyridazine derivatives are reacted with boronic acids under controlled solvent conditions to achieve high purity .

Properties

IUPAC Name

5-[(6-chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5/c18-16-6-5-11(22-23-16)9-24-8-7-14-15(10-24)21-17(20-14)12-3-1-2-4-13(12)19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDICGYKWTMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731696
Record name 5-[(6-Chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000787-76-7
Record name 5-[(6-Chloro-3-pyridazinyl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000787-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(6-Chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Imidazo[4,5-c]pyridine Core

  • Reactants: 2-aminopyridine derivatives and 2-fluorobenzaldehyde or equivalent carbonyl compounds.
  • Conditions: Acidic or basic catalysis (e.g., acetic acid, p-toluenesulfonic acid), heating under reflux in polar solvents such as ethanol or DMF.
  • Outcome: Formation of the imidazo[4,5-c]pyridine ring system via condensation and cyclization.

Functionalization at the 2-Position

  • Method: Palladium-catalyzed cross-coupling reactions (Suzuki coupling) are commonly employed to introduce the 2-fluorophenyl substituent using 2-fluorophenylboronic acid and a halogenated imidazopyridine intermediate.
  • Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands.
  • Solvents: Toluene, dioxane, or DMF with bases like K₂CO₃ or Na₂CO₃.
  • Temperature: 80–110°C for several hours to ensure complete coupling.

Attachment of the (6-Chloropyridazin-3-yl)methyl Group

  • Approach: Alkylation of the imidazopyridine nitrogen or carbon at the 5-position using a chloromethylpyridazine derivative.
  • Reagents: 6-chloropyridazin-3-ylmethyl halide (e.g., bromide or chloride) as alkylating agent.
  • Conditions: Use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like DMF or DMSO at ambient or slightly elevated temperatures.
  • Optimization: Reaction time and temperature must be optimized to maximize yield and minimize side reactions such as over-alkylation or decomposition.

Reaction Conditions and Yield Optimization

Step Key Parameters Typical Conditions Notes on Yield and Purity
Cyclization Catalyst, solvent, temperature Acid catalysis, ethanol, reflux Yields ~70-85%; purity confirmed by NMR
Cross-coupling (2-fluorophenyl) Pd catalyst, base, solvent, temp Pd(PPh₃)₄, K₂CO₃, toluene, 90°C High yields (80-90%) with careful catalyst choice
Alkylation with chloropyridazinyl methyl Base, solvent, temperature NaH, DMF, room temp to 50°C Moderate to good yields (60-75%), side products minimized by controlled addition

Analytical Characterization of the Product

Summary Table of Preparation Method

Synthetic Step Reactants / Reagents Conditions Yield (%) Key Observations
Imidazo[4,5-c]pyridine core formation 2-aminopyridine + 2-fluorobenzaldehyde Acid catalysis, reflux in ethanol 70-85 Efficient cyclization, clean product
Introduction of 2-fluorophenyl group Halogenated intermediate + 2-fluorophenylboronic acid Pd catalyst, base, toluene, 90°C 80-90 High selectivity, minimal byproducts
Alkylation with chloropyridazinyl methyl Imidazopyridine + chloromethylpyridazine NaH base, DMF, 25-50°C 60-75 Controlled conditions critical

Research Findings and Optimization Notes

  • The choice of catalyst and base in the cross-coupling step significantly affects the yield and purity of the 2-fluorophenyl substitution. Pd(PPh₃)₄ is preferred for its stability and efficiency.

  • Alkylation reactions require careful stoichiometric control to prevent multiple substitutions or degradation of the sensitive heterocyclic framework.

  • Solvent polarity and temperature are critical for optimizing cyclization and alkylation steps; polar aprotic solvents favor alkylation, while protic solvents assist cyclization.

  • Spectroscopic and crystallographic analyses are indispensable for confirming the structural integrity of the final compound, especially due to the presence of multiple heteroatoms and halogens.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloropyridazine moiety exhibits reactivity in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the chlorine atom. For example:

Reaction ConditionsOutcomeReference
K₂CO₃, DMF, −45 °C with thiolsSelective substitution at position 3 of chloropyridazine, retaining Cl at position 6
Amines (e.g., morpholine) under refluxDisplacement of Cl with secondary amines, yielding disubstituted derivatives

Similar reactions on 6-chloroimidazo[1,2-a]pyridines show that electron-deficient positions facilitate substitutions with amines, thiols, or alkoxides .

Cross-Coupling Reactions

The imidazo[4,5-c]pyridine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeConditionsProducts/ApplicationsReference
Suzuki coupling with boronic acidsPd catalysts (e.g., XPhos Pd G3), Cs₂CO₃, 80 °CAryl/heteroaryl group introduction
Buchwald-Hartwig aminationPd₂(dba)₃, P(Cy)₃, DMF/water, 130 °CInstallation of amino groups

For instance, coupling with 3,4-dimethoxyphenylboronic acid under XPhos Pd G3 catalysis yields diaryl derivatives in >89% yield .

Oxidative Cyclization

Oxidative conditions promote the formation of fused polycyclic systems:

Oxidant/CatalystMechanismOutcomeReference
Br₂ in EtOAc at 0 °CRadical-mediated cyclizationBrominated isothiazolo-pyridine derivatives
TEMPO (radical scavenger)Inhibition of radical pathwaysIsolation of dibromo intermediates

This pathway is critical for constructing fused heterocycles, though halogen exchange may occur at elevated temperatures .

Functionalization via Aza-Friedel–Crafts Alkylation

The C3 position of imidazo-pyridines undergoes alkylation under Lewis acid catalysis:

CatalystSubstratesYield RangeReference
Y(OTf)₃Aldehydes + cyclic amines60–85%
Brønsted acidsAliphatic N-fluorosulfonamidesModerate

For example, Y(OTf)₃ catalyzes three-component reactions with aldehydes and pyrrolidine, forming C3-alkylated products via iminium ion intermediates .

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophilic attacks to para/meta positions:

ElectrophileConditionsPosition SelectivityReference
NitrationHNO₃/H₂SO₄Meta to fluorine
SulfonationSO₃/H₂SO₄Para to fluorine

Fluorine’s electron-withdrawing nature deactivates the ring but directs incoming electrophiles to specific positions .

Key Data Tables

Table 1: Representative Reaction Yields for Analogous Compounds

Reaction TypeSubstrateYield (%)Conditions
Suzuki Coupling6-Iodoquinazoline + boronic ester52–89XPhos Pd G3, Cs₂CO₃, 80 °C
Nucleophilic SubstitutionChloropyridazine + morpholine57–71Reflux in ethanol
Oxidative CyclizationNitroalkene + 2-aminopyridine63–75Br₂, EtOAc, 0 °C

Table 2: Biological Relevance of Derived Products

Derivative ClassActivityIC₅₀/EC₅₀Reference
3,5-Disubstituted PyridinesCyclin G-associated kinase inhibition0.1–5 μM
Quinazoline-imidazo hybridsAnticancer (PI3Kα inhibition)10–50 nM

Mechanistic Insights

  • Chloropyridazine Reactivity : The chlorine atom activates the pyridazine ring for nucleophilic displacement, particularly at position 3 .

  • Imidazo-Pyridine Core : The electron-rich C3 position facilitates alkylation via Friedel–Crafts pathways, while the C2-fluorophenyl group directs electrophilic substitution .

  • Synergistic Effects : Combining chloropyridazine with fluorophenyl enhances π-stacking interactions in biological targets, improving binding affinity .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, “5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Target/Mechanism Efficacy (IC₅₀) Development Stage References
Target Compound 5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-imidazo[4,5-c]pyridine HCV NS5B polymerase inhibitor Preclinical data pending Preclinical research
Tegobuvir (GS-9190) 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)-... HCV NS5B polymerase inhibitor 3–10 nM (HCV replicons) Phase II (discontinued)
GS-327073 5-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-2-(2,3-difluorophenyl)-... HCV NS5B/NS5A inhibitor 0.8–2.5 nM (genotypes 1–2) Preclinical candidate
BPIP 5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine CSFV/BVDV RdRp inhibitor 10–50 nM (BVDV) Experimental use in EU

Key Differentiators

a) Substituent Effects on Target Binding
  • Chloropyridazine vs. Bis(trifluoromethyl)phenyl (Tegobuvir): The target compound’s 6-chloropyridazine group offers a smaller hydrophobic substituent compared to Tegobuvir’s bulkier bis(trifluoromethyl)phenyl group. While Tegobuvir exhibits stronger binding to HCV NS5B (IC₅₀: 3–10 nM), its metabolic stability is compromised due to cytochrome P450-mediated activation . The chloropyridazine in the target compound may reduce off-target interactions, though efficacy data remain pending.
  • Fluorophenyl vs. Difluorophenyl (GS-327073): GS-327073’s 2,3-difluorophenyl substitution enhances polarity and NS5A/NS5B dual targeting, achieving sub-nanomolar potency . The target compound’s single 2-fluorophenyl group may limit broad-spectrum activity but could improve selectivity.
b) Antiviral Spectrum
  • HCV vs. CSFV/BVDV: The target compound and Tegobuvir focus on HCV, whereas BPIP demonstrates efficacy against classical swine fever virus (CSFV) and bovine viral diarrhea virus (BVDV) via RdRp inhibition . Structural variations in the imidazo[4,5-c]pyridine side chains dictate viral specificity.

Biological Activity

5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.

  • Chemical Formula : C₁₇H₁₁ClFN₅
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 1000787-76-7
  • MDL Number : MFCD19443922
  • Hazard Classification : Irritant

1. Anticancer Activity

Imidazopyridines, including our compound of interest, have shown significant potential in cancer therapy. Research indicates that these compounds can selectively inhibit various kinases involved in cancer cell proliferation and survival:

  • PARP Inhibition : Compounds within the imidazo[4,5-c]pyridine class have been reported to exhibit moderate to good PARP inhibitory activity, enhancing the sensitivity of cancer cells to chemotherapy. One study identified a compound with an IC50 of approximately 0.082 µM against breast cancer cells .
  • Inhibitory Effects on IAPs and Mcl-1 : The compound has demonstrated inhibitory effects on inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), both critical in cancer cell survival pathways .

2. Antimicrobial Activity

The antimicrobial properties of imidazo[4,5-c]pyridines have also been noted:

  • Activity Against Bacterial Strains : The introduction of methyl groups at specific positions on the imidazopyridine structure has been correlated with enhanced antimicrobial activity against various bacterial strains. For instance, certain derivatives exhibited MIC values below 1 µM against Mycobacterium tuberculosis .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable:

  • Mechanism of Action : Studies have shown that imidazo[4,5-c]pyridines can inhibit inflammatory responses by modulating key transcription factors such as NF-κB and Nrf2. This modulation is crucial in conditions like obesity and retinal ischemia .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridines is influenced by their structural modifications. Key findings include:

ModificationEffect on Activity
Methyl group at C5Enhanced antimicrobial activity
Hydroxycarboximidamide groupIncreased cytotoxicity (IC50 = 0.082 µM)
Halogen substitutionsImproved docking energy and membrane permeability

Case Studies

  • Breast Cancer Treatment : A series of imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their PARP inhibitory activity. The most potent compound showed significant cytotoxicity in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • Inflammatory Diseases : In a model of obesity-induced inflammation, derivatives demonstrated the ability to reduce inflammatory markers significantly, suggesting their utility in treating chronic inflammatory conditions.

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis of 5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine (Tegobuvir, GS-9190) involves multi-step heterocyclic coupling. Key steps include:

  • Core imidazo[4,5-c]pyridine formation : Condensation of substituted pyridine derivatives with fluorophenyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Pyridazinylmethyl substitution : Introduction of the 6-chloropyridazinylmethyl group via nucleophilic alkylation or Suzuki-Miyaura coupling, optimized using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to improve regioselectivity .
  • Yield optimization : Adjusting stoichiometry of reactants (e.g., 1.2 equivalents of 6-chloropyridazine derivative) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Basic: Which spectroscopic and chromatographic methods are used for structural confirmation and purity assessment?

Answer:
Standard protocols include:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; imidazo[4,5-c]pyridine protons at δ 8.1–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₉H₁₂ClF₂N₅: 410.0684) .
  • HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water + 0.1% TFA) confirm ≥98% purity .

Basic: What in vitro antiviral screening models are used to evaluate its efficacy against HCV?

Answer:

  • Replicon assays : HCV subgenomic replicons (genotype 1b) in Huh-7 cells measure EC₅₀ values (reported as <10 nM for Tegobuvir) .
  • Plaque reduction assays : Quantify viral load reduction using RT-qPCR post-treatment (48–72 hours) .
  • Cytotoxicity profiling : Parallel testing in MT-4 or primary hepatocytes ensures selectivity index (SI) >1,000 .

Advanced: How do structural modifications at the pyridazinylmethyl position affect antiviral potency and resistance profiles?

Answer:

  • SAR studies : Replacing 6-chloropyridazine with bulkier groups (e.g., bis(trifluoromethyl)phenyl) reduces NS5B polymerase binding affinity (IC₅₀ increases from 2 nM to >100 nM) .
  • Resistance mutations : S282T in NS5B confers >100-fold resistance to Tegobuvir; pyridazinylmethyl derivatives with flexible linkers (e.g., ethylene glycol spacers) partially restore activity .

Advanced: What strategies are effective in designing combination therapies to delay HCV resistance?

Answer:

  • Synergistic pairing : Combining with NS5B non-nucleoside inhibitors (e.g., GS-327073) or protease inhibitors (e.g., VX-950) reduces viral rebound in replicon assays by >90% compared to monotherapy .
  • Resistance prevention : Sequential dosing (e.g., Tegobuvir followed by ribavirin) minimizes emergence of S282T mutations in vitro .

Advanced: How is computational modeling used to predict binding interactions with HCV NS5B polymerase?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions:
    • Pyridazinylmethyl group occupies the hydrophobic pocket near Val₁₈₁ and Leu₁₄₄.
    • Fluorophenyl moiety forms π-π stacking with Tyr₁₉₁ .
  • Free energy calculations : MM-GBSA predicts ΔG binding of −9.8 kcal/mol, consistent with experimental IC₅₀ values .

Advanced: What metabolic pathways are implicated in its in vivo clearance, and how can metabolites be characterized?

Answer:

  • Phase I metabolism : Cytochrome P450 (CYP3A4/2C8) mediates N-demethylation and hydroxylation, identified via LC-MS/MS in hepatocyte microsomes .
  • Phase II conjugation : Glucuronidation at the imidazo nitrogen detected in rat plasma using UPLC-QTOF .
  • Stability testing : Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 3-fold in pharmacokinetic studies .

Advanced: How does its pharmacokinetic profile compare across preclinical species?

Answer:

  • Species-specific differences :
    • Rats : High oral bioavailability (F = 65%) due to passive diffusion; t₁/₂ = 4.2 hours.
    • Dogs : Lower bioavailability (F = 30%) from first-pass metabolism .
  • Tissue distribution : High liver-to-plasma ratio (15:1) supports HCV targeting .

Advanced: What in vivo efficacy models validate its antiviral activity?

Answer:

  • Chimpanzee HCV infection : Tegobuvir (10 mg/kg BID) reduces viral RNA by 3.5 log₁₀ after 14 days .
  • Humanized liver mice : SCID mice engrafted with human hepatocytes show 99% viral load reduction at 28 days post-treatment .

Advanced: How can cross-resistance with other NS5B inhibitors be assessed?

Answer:

  • Phenotypic testing : Replicons with mutations (e.g., C316Y, M414T) are challenged with Tegobuvir and comparator drugs (e.g., Dasabuvir) to calculate fold-resistance .
  • Enzyme kinetics : NS5B polymerase inhibition assays (IC₅₀ shift from 2 nM to 50 nM in S282T mutants) confirm reduced binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine

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